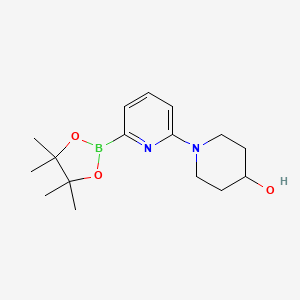

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol

Vue d'ensemble

Description

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol is a complex organic compound that features a boron-containing dioxaborolane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol typically involves the formation of the dioxaborolane ring followed by its attachment to the pyridine and piperidine moieties. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a pyridine derivative under suitable conditions . The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering the boron-containing ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have demonstrated that compounds containing boron can exhibit anticancer properties by acting as inhibitors of key enzymes involved in cancer progression. For instance, derivatives of this compound have been evaluated for their ability to inhibit protein kinases associated with cancer cell proliferation .

Antimicrobial Properties : Research indicates that the incorporation of the dioxaborolane moiety can enhance the antimicrobial activity of pyridine-based compounds. These derivatives have shown promising results against various bacterial strains and fungi .

Neuroprotective Effects : Some studies suggest that similar compounds may exhibit neuroprotective properties by modulating pathways involved in neurodegenerative diseases. The piperidine component is hypothesized to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

Material Science Applications

Catalysts in Organic Synthesis : The unique structure of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol allows it to serve as an effective catalyst in cross-coupling reactions such as Suzuki-Miyaura coupling. The boron atom plays a crucial role in facilitating these reactions by stabilizing intermediates .

Polymer Chemistry : This compound can be utilized in the development of new polymer materials with enhanced properties. Its ability to undergo further functionalization makes it suitable for creating polymers with specific functionalities for applications in coatings and adhesives .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biomolecules, influencing their activity and function. This property is particularly useful in the design of enzyme inhibitors and other bioactive compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound features a similar dioxaborolane ring but is attached to a benzaldehyde moiety.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boron-containing compound used in organic synthesis and medicinal chemistry.

Uniqueness

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol is unique due to its combination of a pyridine ring, a piperidine ring, and a boron-containing dioxaborolane ring. This structure provides a versatile platform for various chemical transformations and applications in different fields of research.

Activité Biologique

1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-ol is a boron-containing compound that has garnered attention for its potential biological activities. The structural features of this compound suggest it may exhibit various pharmacological properties due to the presence of the piperidine and pyridine moieties, which are known for their diverse biological activities.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Weight : 245.13 g/mol

- CAS Number : Not specifically listed in the search results but can be derived from the structure.

Anticancer Activity

Research indicates that compounds containing piperidine and pyridine rings often exhibit anticancer properties. For instance, studies have shown that piperidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but is expected to be promising based on similar compounds .

Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the pharmacological potential of new compounds. The compound's structure suggests it may act as an inhibitor for various enzymes involved in disease processes. For example:

- Acetylcholinesterase (AChE) : Compounds with similar structures have been shown to inhibit AChE, which is significant in treating neurodegenerative diseases like Alzheimer’s .

- Urease : Inhibition of urease can help manage conditions like urinary tract infections and kidney stones .

Case Studies and Research Findings

The biological activity of this compound is likely mediated through multiple mechanisms:

- Interaction with Enzymes : The boron atom may facilitate interactions with active sites on enzymes.

- Cell Membrane Penetration : The lipophilic nature of the compound allows it to easily cross cellular membranes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells leading to apoptosis.

Propriétés

IUPAC Name |

1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)13-6-5-7-14(18-13)19-10-8-12(20)9-11-19/h5-7,12,20H,8-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTRYULJANQBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671330 | |

| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313040-65-1 | |

| Record name | 1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.